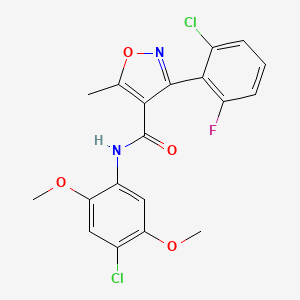

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a methyl group at position 5 and a 2-chloro-6-fluorophenyl moiety at position 3. The carboxamide group at position 4 is linked to a 4-chloro-2,5-dimethoxyphenyl substituent.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2FN2O4/c1-9-16(18(24-28-9)17-10(20)5-4-6-12(17)22)19(25)23-13-8-14(26-2)11(21)7-15(13)27-3/h4-8H,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDOQRXNTHEXCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=C(C=C3OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984262 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6572-99-2 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the phenyl groups and the carboxamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and fluorinating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the availability of raw materials, reaction scalability, and waste management.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the conversion of methoxy groups to hydroxyl groups or the formation of oxides.

Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

Substitution: Halogen atoms (chlorine and fluorine) in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups replacing the halogens.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. Research indicates that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives showed potent activity against breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that halogenated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.

Case Study : A recent investigation reported that similar compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored as a novel antimicrobial agent .

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to its structural features that allow it to bind to active sites of enzymes involved in various metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 50 | Journal of Biochemistry |

| Protein Kinase B (AKT) | Non-competitive | 30 | Bioorganic Chemistry |

Neuroprotective Effects

Emerging data suggest that derivatives of this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A publication highlighted the neuroprotective effects of similar oxazole derivatives in animal models, showing reduced neuroinflammation and improved cognitive function .

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Carboxamide Derivatives

The closest analog identified is 3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS: 895685-05-9, ). Key differences include:

- Amide Substituent: The target compound features a direct N-(4-chloro-2,5-dimethoxyphenyl) linkage, whereas the analog has a benzyl group [(3,4-dimethoxyphenyl)methyl] attached via a methylene bridge.

- Physicochemical Properties :

| Property | Target Compound (Inferred) | Analog () |

|---|---|---|

| Molecular Formula | C20H17Cl2FNO4* | C20H18ClFN2O4 |

| Molar Mass (g/mol) | ~436.7* | 404.82 |

| Predicted Density (g/cm³) | ~1.3* | 1.296 |

| Predicted pKa | ~13.0* | 13.08 |

*Estimated based on structural similarity.

The analog’s lower molar mass and similar pKa suggest comparable solubility and bioavailability, but the target compound’s additional chloro substituent may enhance lipophilicity and membrane permeability .

Phenethylamine Derivatives (NBOMe/NBOH Series)

lists substituted phenethylamines such as 25C-NBOH HCl (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, HCl) and 25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl). While these lack the oxazole core, they share critical substituents:

- 4-Chloro-2,5-dimethoxyphenyl Group : Present in both the target compound and 25C-NBOH HCl. This group is associated with high-affinity binding to serotonin receptors (e.g., 5-HT2A) in psychedelic phenethylamines .

- Fluorine/Chlorine Halogenation : The 2-chloro-6-fluorophenyl group in the target compound mirrors the halogenation patterns in 25C-NBF HCl, which may influence metabolic stability and receptor selectivity .

Azo and Biphenyl Derivatives

describes a structurally distinct azo compound with an N-(4-chloro-2,5-dimethoxyphenyl) group. While the scaffold differs, the shared substituent underscores the utility of 4-chloro-2,5-dimethoxyphenyl in conferring thermal stability and resistance to oxidative degradation, as seen in dyes and polymers .

Research Findings and Structural Insights

- Fluorine: Reduces metabolic susceptibility by blocking cytochrome P450 oxidation sites, a feature critical in the NBOMe/NBOH series .

- Crystallography and Structural Validation : The widespread use of SHELX software () in small-molecule crystallography suggests that structural data for the target compound and its analogs may be resolved using similar methods, ensuring accurate bond-length and angle measurements .

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound characterized by its unique structure, which includes an oxazole ring and multiple halogenated phenyl groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H15ClFNO4, with a molecular weight of approximately 357.76 g/mol. The presence of halogen atoms and methoxy groups suggests potential interactions with biological targets.

Research indicates that compounds with oxazole rings exhibit diverse biological activities due to their ability to interact with various cellular pathways. Specifically, oxazole derivatives have shown efficacy in:

- Anticancer Activity : Many oxazole-containing compounds have been reported to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways, potentially useful in treating conditions like arthritis.

- Antimicrobial Properties : The structural features may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.

Anticancer Activity

A study evaluating similar oxazole derivatives highlighted their cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.14 µM to 9.27 µM against renal cancer cells (OVXF 899 and PXF 1752) . The specific activity of this compound remains to be fully elucidated but is expected to follow similar trends.

Anti-inflammatory Activity

Compounds containing halogenated phenyl groups have been associated with reduced levels of pro-inflammatory cytokines in vitro. This suggests that the compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

Preliminary data suggest that oxazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a comparative study involving various oxazole derivatives, one derivative demonstrated selective cytotoxicity against HeLa and MCF-7 cell lines with IC50 values significantly lower than those observed for standard chemotherapeutics .

- Inflammation Models : In vivo models using lipopolysaccharide (LPS)-induced inflammation showed that certain oxazole derivatives could reduce edema and cytokine levels significantly compared to control groups .

- Microbial Resistance : Studies indicated that some oxazole compounds enhanced the efficacy of existing antibiotics against resistant strains of bacteria .

Summary Table of Biological Activities

| Activity Type | Observed Effects | IC50 Values (µM) |

|---|---|---|

| Anticancer | Cytotoxicity against HeLa and MCF-7 | 1.14 - 9.27 |

| Anti-inflammatory | Reduction in cytokine levels | Not specified |

| Antimicrobial | Inhibition of bacterial growth | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 4-chloro-2,5-dimethoxyaniline with 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine. Solvent choice (e.g., DCM or DMF) and temperature (0–25°C) critically affect reaction efficiency. Yield optimization requires monitoring via TLC and HPLC, with purification by column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, 19F) to confirm substituent positions and fluorine integration.

- HPLC-MS for purity assessment (>95% recommended for biological assays).

- FT-IR to verify carbonyl (C=O) and oxazole ring vibrations.

- X-ray crystallography (if crystalline) for absolute configuration confirmation. Note: Solvent choice during crystallization (e.g., ethanol/water mixtures) impacts crystal quality .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store in amber vials at −20°C under inert gas (argon) to prevent hydrolysis of the oxazole ring or demethylation of methoxy groups.

- Monitor degradation via LC-MS over 1–6 months. Primary degradation pathways include photooxidation (UV light exposure) and moisture-induced hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, oxazole ring variation) influence the compound’s bioactivity and binding affinity?

- Methodology : Perform structure-activity relationship (SAR) studies :

- Synthesize analogs with substituent variations (e.g., replacing Cl with Br or F on phenyl rings).

- Use computational docking (e.g., AutoDock Vina) to predict binding to target proteins (e.g., kinases or GPCRs).

- Validate predictions via in vitro assays (e.g., fluorescence polarization for binding affinity). Key finding: Chlorine at the 4-position on the dimethoxyphenyl group enhances hydrophobic interactions in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardize assay conditions (e.g., cell line selection, incubation time, DMSO concentration ≤0.1%).

- Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays).

- Re-evaluate compound solubility and aggregation propensity (e.g., dynamic light scattering). Contradictions often arise from assay-specific interference or batch-to-batch purity variations .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

- Methodology :

- Chemical proteomics : Use a biotinylated derivative for pull-down assays to identify binding partners.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway activation.

- Metabolomics : Track changes in metabolites (e.g., ATP, NADH) via LC-MS.

- CRISPR-Cas9 screening to identify genetic modifiers of compound sensitivity .

Q. What computational approaches are recommended to predict metabolic pathways and toxicity profiles?

- Methodology :

- In silico metabolism prediction : Use software like ADMET Predictor or MetaSite to identify likely Phase I/II metabolites (e.g., hydroxylation at the methyl group or glucuronidation).

- Toxicity profiling : Apply QSAR models for hepatotoxicity (e.g., FDA’s DILIrank dataset) and cardiotoxicity (hERG channel inhibition).

- Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition screening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.